molecular formula C18H26N4O8 B1213792 Trinitrophenylaminolauric acid CAS No. 69020-46-8

Trinitrophenylaminolauric acid

Cat. No.: B1213792
CAS No.: 69020-46-8
M. Wt: 426.4 g/mol
InChI Key: DJINBJNBDLKVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trinitrophenylaminolauric acid is a specialized chemical reagent developed for assaying lipase activity through a spectrophotometric method. Its primary research application involves the synthesis of glyceryl esters, which serve as synthetic substrates for lipases. The enzymatic hydrolysis of these esters by lipase can be monitored spectrophotometrically, providing a reliable method for quantifying enzyme activity . This compound has been utilized in research published in Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, highlighting its role in the study of lipid-metabolizing enzymes . As a derivative that incorporates a trinitrophenyl group, it is designed for high sensitivity in analytical procedures. This product is intended for use in a laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

69020-46-8

Molecular Formula

C18H26N4O8

Molecular Weight

426.4 g/mol

IUPAC Name

12-(2,4,6-trinitroanilino)dodecanoic acid

InChI

InChI=1S/C18H26N4O8/c23-17(24)10-8-6-4-2-1-3-5-7-9-11-19-18-15(21(27)28)12-14(20(25)26)13-16(18)22(29)30/h12-13,19H,1-11H2,(H,23,24)

InChI Key

DJINBJNBDLKVFO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NCCCCCCCCCCCC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NCCCCCCCCCCCC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

69020-46-8

Synonyms

trinitrophenylaminolauric acid

Origin of Product

United States

Synthetic Pathways and Chemical Modification of Trinitrophenylaminolauric Acid

Established Methodologies for Trinitrophenylaminolauric Acid Synthesis

The primary route for the synthesis of this compound involves the reaction of ω-aminolauric acid with 2,4,6-trinitrobenzenesulfonic acid. This method has been a cornerstone for obtaining the title compound.

Reaction of ω-Aminolauric Acid with Trinitrobenzenesulfonic Acid in this compound Formation

The synthesis of this compound is achieved through the reaction of the terminal amino group of ω-aminolauric acid (also known as 12-aminododecanoic acid) with 2,4,6-trinitrobenzenesulfonic acid (TNBSA). researchgate.netresearchgate.net This reaction results in the formation of a trinitrophenyl (TNP) derivative of the amino acid. The unprotonated amino group is the reactive species in this second-order reaction. nih.govresearchgate.net The kinetics of the reaction of TNBSA with various amino acids have been studied, providing a basis for understanding this specific synthesis. nih.govresearchgate.net The resulting product, this compound, is a yellow-colored fatty acid, a characteristic that is utilized in spectrophotometric estimations. researchgate.net

Optimization of Reaction Conditions for Enhanced this compound Yield

While specific optimization parameters for the synthesis of this compound are not extensively detailed in the provided search results, general principles for reactions involving TNBSA and amino groups can be applied. The reaction is typically carried out under conditions that ensure the amino group is in its reactive, unprotonated form. nih.govresearchgate.net The reaction time and temperature are crucial parameters that can be adjusted to maximize the yield and purity of the product. For instance, derivatization reactions involving similar compounds are often optimized for time and temperature to ensure complete conversion.

Derivatization Strategies and Analogue Development for this compound

The utility of this compound is expanded through its derivatization into various esters and other functionalized analogues. These modifications are crucial for developing specific substrates for various enzymatic assays.

Synthesis of Glyceryl Esters of this compound (Mono-, Di-, Triacylglyceryl Esters)

A significant application of this compound is its condensation with glycerol (B35011) to produce mono-, di-, and triacylglyceryl esters. researchgate.netresearchgate.net These esters serve as substrates for lipases, and their hydrolysis releases the colored this compound, which can be quantified spectrophotometrically. researchgate.netresearchgate.net The synthesis of these glyceryl esters allows for the development of assays to measure lipase (B570770) activity. acs.org

Table 1: Glyceryl Esters of this compound

Derivative Description
Monoacylglyceryl ester Glycerol esterified with one molecule of this compound.
Diacylglyceryl ester Glycerol esterified with two molecules of this compound.

Preparation of Other Ester Linkages for this compound Conjugates

The carboxylic acid group of this compound can be esterified with various alcohols to create a diverse range of ester conjugates. While specific examples beyond glyceryl esters are not prevalent in the provided search results, general esterification methods can be employed. These methods include Fischer esterification with an alcohol in the presence of an acid catalyst, or reaction with a suitable alkyl halide after conversion of the carboxylic acid to a more reactive species. The synthesis of p-nitrophenyl esters of other fatty acids for use as enzyme substrates suggests that similar derivatives of this compound could be prepared. researchgate.net

Exploration of Amide and Other Functional Group Modifications on the Lauric Acid Backbone of this compound

The lauric acid backbone of this compound presents opportunities for further chemical modification. The carboxylic acid can be converted to an amide through reaction with an amine, a common modification in peptide and medicinal chemistry. nih.gov Amidation can alter the molecule's properties, such as its hydrophobicity and susceptibility to enzymatic cleavage. Other potential modifications include the reduction of the carboxylic acid to an alcohol or its conversion to other functional groups, although specific examples for this compound are not detailed in the provided search results. General derivatization techniques for fatty acids, such as silylation, could also be applied to the carboxylic acid group. restek.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
ω-Aminolauric acid (12-aminododecanoic acid)
2,4,6-Trinitrobenzenesulfonic acid (TNBSA)
Monoacylglyceryl ester of this compound
Diacylglyceryl ester of this compound
Triacylglyceryl ester of this compound

Purity Assessment and Isolation Techniques for Synthetic this compound

The successful synthesis of this compound (TNPAL) necessitates robust methods for its isolation from the reaction mixture and subsequent purification to a high degree of homogeneity. The assessment of this purity is critical for its application, particularly in sensitive enzyme assays. The isolation and purification strategies primarily rely on the physicochemical properties of TNPAL, while purity is confirmed through a combination of chromatographic and spectroscopic techniques.

Isolation and Purification Techniques

Following its synthesis from precursors such as ω-aminolauric acid and trinitrobenzenesulfonic acid, the crude TNPAL product is typically isolated and purified using one or more of the following methods. researchgate.net

Recrystallization Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. mt.comlibretexts.org The method is based on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org For TNPAL, the crude solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution is gradually cooled, the solubility of TNPAL decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solvent (mother liquor). mt.com The selection of an appropriate solvent system is crucial and is determined empirically to ensure that the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. libretexts.org The pure crystals are then collected by filtration. famu.edu

Column Chromatography If recrystallization alone does not yield a product of acceptable purity, column chromatography is employed as a more rigorous purification step. researchgate.net This technique separates compounds based on their differential adsorption onto a stationary phase. columbia.edu For the purification of TNPAL, a column packed with neutralized silicic acid is reported to be effective. researchgate.net The crude or partially purified compound is loaded onto the top of the column, and a solvent system, known as the mobile phase or eluent, is passed through it. Research indicates that a mixture of chloroform (B151607) and methanol (B129727) is an effective eluent for this purpose. researchgate.net By gradually collecting the eluent in separate fractions, the desired compound can be isolated from impurities that travel through the column at different rates.

Solvent Extraction Solvent extraction is a useful method for isolating TNPAL, particularly after its use in lipase assays where it is liberated from its glyceryl esters through hydrolysis. researchgate.netillinois.edu This technique separates compounds based on their relative solubilities in two different immiscible liquids. The yellow, hydrolyzed TNPAL can be efficiently extracted from the aqueous assay medium into an appropriate organic solvent in a single extraction step. researchgate.netillinois.edu

Table 1: Summary of Isolation and Purification Techniques for this compound This table is interactive. Click on the headers to sort.

Technique Principle Key Materials & Reagents Application Notes
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures. libretexts.org Crude TNPAL, suitable solvent(s). Primary purification method. Slow cooling promotes the formation of larger, purer crystals. libretexts.org
Column Chromatography Differential adsorption of compounds onto a stationary phase as a mobile phase passes through. columbia.edu Neutralized silicic acid (stationary phase), Chloroform-Methanol (e.g., 98:2 or 96:4 v/v) (mobile phase). researchgate.net Used for further purification when recrystallization is insufficient to remove all impurities. researchgate.net
Solvent Extraction Differential solubility of a compound in two immiscible liquid phases. Aqueous solution containing TNPAL, immiscible organic solvent. Primarily used to isolate the yellow TNPAL fatty acid after enzymatic hydrolysis of its esters. researchgate.net

Purity Assessment Methods

The purity of a synthesized batch of this compound is evaluated using several analytical methods. A comprehensive assessment often involves a combination of chromatographic and spectroscopic analyses to confirm both the identity and the percentage purity of the compound. europa.eunih.gov

Chromatographic Methods High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of non-volatile organic compounds like TNPAL. shimadzu.com Given that TNPAL possesses a strong chromophore in its trinitrophenyl group, it can be readily detected using a UV-Vis detector. researchgate.net A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and acidified water (e.g., with acetic or formic acid). japsonline.com The purity is determined by comparing the area of the main peak corresponding to TNPAL against the areas of any impurity peaks in the chromatogram. researchgate.net

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for qualitatively assessing purity and for monitoring the progress of purification by column chromatography. columbia.edu

Spectroscopic Methods Spectroscopic techniques are indispensable for confirming the chemical structure and quantifying the compound.

UV-Visible (UV-Vis) Spectroscopy : This technique is used for quantitative analysis. The trinitrophenyl group imparts a distinct yellow color, and its strong absorbance in the visible or UV spectrum allows for the spectrophotometric determination of TNPAL concentration in a solution. researchgate.netmdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the identity of the compound by identifying its functional groups. The IR spectrum of TNPAL is expected to show characteristic absorption bands corresponding to the nitro groups (NO₂), the carboxylic acid group (COOH), and the secondary amine group (NH). scirp.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the most definitive methods for structural elucidation. scirp.org They provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous confirmation of the TNPAL structure and the detection of any structurally similar impurities. nih.gov

Mass Balance Approach For establishing a highly accurate purity value, a mass balance approach may be used. This involves quantifying the main component by subtracting the sum of all identified impurities from 100%. nih.gov This requires the use of multiple analytical techniques, including HPLC for related substances, Karl Fischer titration for water content, and thermogravimetric analysis for non-volatile impurities. nih.gov

Table 2: Overview of Purity Assessment Methods for this compound This table is interactive. Click on the headers to sort.

Method Analytical Principle Purpose Typical Information Obtained
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and a liquid mobile phase. shimadzu.com Quantitative Purity Assessment Percentage purity based on peak area; detection of related substance impurities. researchgate.net
Thin-Layer Chromatography (TLC) Separation based on partitioning between a stationary phase on a plate and a liquid mobile phase. columbia.edu Qualitative Purity Check Rapid assessment of the number of components in a sample; monitoring purification. columbia.edu
UV-Visible Spectroscopy Measurement of light absorption by the chromophoric trinitrophenyl group. mdpi.com Quantification Concentration of TNPAL in solution. researchgate.net
Infrared (IR) Spectroscopy Measurement of the absorption of infrared radiation by molecular vibrations. nih.gov Structural Confirmation Identification of key functional groups (e.g., -NO₂, -COOH, -NH). scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Measurement of the magnetic properties of atomic nuclei (¹H, ¹³C). scirp.org Structural Elucidation & Purity Unambiguous confirmation of the chemical structure; identification of impurities. nih.gov
Karl Fischer Titration Electrochemical titration specific to water. nih.gov Quantification of Water Determines the water content, a common impurity in solid samples.

Advanced Spectroscopic and Analytical Characterization of Trinitrophenylaminolauric Acid and Its Derivatives

Spectrophotometric Principles in Trinitrophenylaminolauric Acid Analysis

This compound is a synthetic, chromogenic fatty acid whose distinct yellow color makes it highly suitable for spectrophotometric analysis. researchgate.netdrugbank.com Its primary application lies in the development of substrates for enzyme assays, where its release can be monitored and quantified using light absorbance principles. researchgate.nettaylorandfrancis.comderpharmachemica.com

Absorbance Spectrum Features and Chromophoric Behavior of this compound

The notable color of this compound is attributed to its chromophore, the 2,4,6-trinitrophenylamino group, often referred to as the picrylamino group. cuny.eduresearchgate.net This functional group consists of a benzene (B151609) ring substituted with three powerful electron-withdrawing nitro (-NO₂) groups and an amino (-NH-) linker. This arrangement creates a significant intramolecular charge-transfer system, which lowers the energy required for electronic transitions, causing the molecule to absorb light in the visible spectrum.

The absorbance characteristics are highly dependent on the protonation state of the molecule, which is influenced by the pH of the solvent. The acidic form (protonated) and the basic, anionic form (deprotonated) exhibit different absorbance maxima (λmax). For instance, related nitrophenol compounds show a significant shift in λmax upon deprotonation, with the anionic form absorbing at a longer wavelength (e.g., p-nitrophenolate at ~405 nm). umcs.pl This pH-dependent chromophoric behavior is a key feature utilized in its analytical applications. The deprotonation of the amine or carboxylic acid group enhances electron delocalization across the molecule, leading to a bathochromic (red) shift in the absorbance spectrum. While a specific λmax for this compound is not universally cited and depends on solvent conditions, similar picrylamino compounds are known to absorb strongly in the 350-450 nm range.

Quantitative Spectrophotometric Methods for this compound Determination

The quantification of this compound is principally governed by the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. This principle is fundamental to its use in various biochemical assays. drugbank.comresearchgate.net

A primary application is in the continuous kinetic assay of lipases and other hydrolases. researchgate.nettaylorandfrancis.com In this method, this compound is incorporated into a larger, non-colored substrate molecule, such as a glyceryl ester. drugbank.com Enzymatic hydrolysis of this ester bond liberates the yellow-colored this compound into the solution. researchgate.net The rate of the enzyme-catalyzed reaction can then be determined by continuously monitoring the increase in absorbance at the λmax of the released chromogenic fatty acid. researchgate.net This provides a direct measure of enzyme activity. The method has been successfully used to assay lipases from various sources, including hog pancreas and rat bile. researchgate.netresearchgate.net

For accurate quantification, a standard calibration curve must be generated. This involves preparing a series of solutions with known concentrations of pure this compound and measuring their corresponding absorbance values. Plotting absorbance versus concentration yields a linear curve, the slope of which can be used to determine the concentration of the acid in experimental samples.

Parameter Description Relevant Principle/Application
Analytical Principle Beer-Lambert Law (A = εbc)The absorbance of the solution is directly proportional to the concentration of this compound.
Basis of Detection Chromophoric trinitrophenylamino groupThe molecule's inherent yellow color allows for detection in the visible light spectrum. cuny.eduresearchgate.net
Primary Application Enzyme activity assays (e.g., lipase (B570770), galactocerebrosidase) researchgate.netderpharmachemica.comThe compound is enzymatically cleaved from a non-colored substrate; its release is monitored over time. researchgate.netdrugbank.com
Quantification Method Monitoring absorbance increase at λmaxThe rate of color formation correlates directly with the rate of the enzymatic reaction. researchgate.net

Application of Advanced Spectroscopic Techniques for Structural Elucidation of this compound

Advanced spectroscopic techniques are indispensable for the detailed structural confirmation of this compound and its analogues. Nuclear Magnetic Resonance (NMR) provides insights into the carbon-hydrogen framework, vibrational spectroscopy (Infrared and Raman) identifies specific functional groups, and Mass Spectrometry determines molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis of this compound and Analogues

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, amine, and carboxylic acid protons.

Aromatic Protons: The two protons on the trinitrophenyl ring are in a highly electron-poor environment due to the three nitro groups, causing them to appear far downfield, typically in the range of δ 8.5–9.5 ppm as a singlet. taylorandfrancis.comresearchgate.net

Aliphatic Protons: The long methylene (B1212753) (-CH₂-) chain of the lauric acid backbone would produce a series of overlapping multiplets primarily between δ 1.2–1.7 ppm. libretexts.org The methylene group adjacent to the amine (C-11) and the methylene group adjacent to the carbonyl (C-2) would be shifted further downfield (δ ~3.2-3.5 ppm and δ ~2.2-2.5 ppm, respectively) due to the deshielding effects of the heteroatoms. oregonstate.edu

Amine and Carboxyl Protons: The N-H proton of the secondary amine would likely appear as a broad singlet whose position is variable (δ ~9.0-10.0 ppm). taylorandfrancis.com The carboxylic acid proton (-COOH) is expected to be a very broad singlet at a significantly downfield position, often greater than δ 10 ppm. oregonstate.edu

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, confirming the carbon skeleton.

Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) signal is expected in the δ 175–185 ppm region. aocs.orgresearchgate.net

Aromatic Carbons: The carbons of the trinitrophenyl ring would appear between δ 120–160 ppm. Carbons bearing the nitro groups would be the most deshielded within this range. taylorandfrancis.com

Aliphatic Carbons: The long chain of methylene carbons would produce a dense 'methylene envelope' of signals around δ 22–32 ppm. aocs.org Specific carbons, such as C-2, C-3, C-11, and the terminal methyl C-12, would have distinct and predictable shifts based on their proximity to the functional groups. researchgate.netaocs.org

Proton Type (¹H NMR) Expected Chemical Shift (δ, ppm) Reason for Shift
Carboxylic Acid (-COOH)> 10.0 (broad s)Highly deshielded acidic proton. oregonstate.edu
Amine (-NH-)9.0 - 10.0 (broad s)Deshielded by aromatic ring and nitro groups. taylorandfrancis.com
Aromatic (-CH-)8.5 - 9.5 (s, 2H)Strong deshielding by three -NO₂ groups. taylorandfrancis.comresearchgate.net
Methylene (-CH₂-NH-)3.2 - 3.5 (t)Adjacent to electron-withdrawing amine group.
Methylene (-CH₂-COO-)2.2 - 2.5 (t)Adjacent to carbonyl group. oregonstate.edu
Methylene Envelope (-(CH₂)₈-)1.2 - 1.7 (m)Standard aliphatic region. libretexts.org
Terminal Methyl (-CH₃)0.8 - 0.9 (t)Shielded terminal alkyl group.
Carbon Type (¹³C NMR) Expected Chemical Shift (δ, ppm) Reason for Shift
Carbonyl (-COO-)175 - 185Characteristic for carboxylic acids. aocs.orgresearchgate.net
Aromatic (C-NO₂)140 - 160Deshielded by attached nitro groups. taylorandfrancis.com
Aromatic (C-H, C-N)120 - 140Aromatic ring environment. taylorandfrancis.com
Methylene (-CH₂-NH-)40 - 45Attached to nitrogen.
Methylene (-CH₂-COO-)34 - 38Alpha to carbonyl group. aocs.org
Methylene Envelope (-(CH₂)₈-)22 - 32Bulk aliphatic chain carbons. aocs.org
Terminal Methyl (-CH₃)~14Standard terminal methyl carbon. aocs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for confirming the presence of the key functional groups within the this compound molecule. These two techniques are complementary; IR spectroscopy is more sensitive to vibrations of polar bonds, while Raman spectroscopy excels in detecting vibrations of symmetric, non-polar bonds. researchgate.net

The spectrum of this compound would be dominated by characteristic vibrations of its functional groups:

Nitro Groups (-NO₂): These produce some of the most characteristic bands. Strong asymmetric stretching vibrations appear in the IR spectrum between 1530–1560 cm⁻¹, while the symmetric stretching vibrations are found between 1330–1360 cm⁻¹. researchgate.netlibretexts.org The symmetric stretch is typically very strong and easily identifiable in the Raman spectrum. researchgate.netuci.edu

Carboxylic Acid (-COOH): This group is identified by a very broad O-H stretching band in the IR spectrum from 2500–3300 cm⁻¹, which is due to strong hydrogen bonding. A prominent and sharp C=O stretching band appears around 1700–1725 cm⁻¹ in the IR. libretexts.orgscielo.br

Secondary Amine (-NH-): A moderate N-H stretching vibration is expected in the IR spectrum around 3300-3450 cm⁻¹. taylorandfrancis.comanalis.com.my

Aliphatic Chain (-CH₂-): The long lauric acid chain gives rise to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹. libretexts.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Secondary AmineN-H stretch3300 - 3450MediumWeak
Carboxylic AcidO-H stretch2500 - 3300Strong, very broadWeak
Aliphatic ChainC-H stretch2850 - 2960StrongStrong
Carboxylic AcidC=O stretch1700 - 1725StrongMedium
Aromatic RingC=C stretch1550 - 1610Medium-StrongStrong
Nitro GroupAsymmetric NO₂ stretch1530 - 1560StrongMedium
Aliphatic ChainCH₂ bend~1465MediumMedium
Nitro GroupSymmetric NO₂ stretch1330 - 1360StrongVery Strong researchgate.netuci.edu
Carboxylic AcidC-O stretch1210 - 1320StrongWeak

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to deduce its structure from its fragmentation pattern. Due to the molecule's polarity, soft ionization techniques like electrospray ionization (ESI) are particularly suitable, especially in negative ion mode ([M-H]⁻), which readily forms due to the acidic nature of the carboxylic acid and the N-H proton. ugent.beacs.org

The molecular weight of this compound (C₁₈H₂₆N₄O₈) is 426.42 g/mol . In an ESI-MS experiment, one would expect to observe an ion corresponding to this mass.

Negative ESI-MS: The most prominent ion would likely be the deprotonated molecule [M-H]⁻ at m/z 425.

Positive ESI-MS: The protonated molecule [M+H]⁺ at m/z 427 or adducts with sodium [M+Na]⁺ at m/z 449 could be observed.

Electron Ionization (EI-MS): This "hard" ionization technique would likely cause extensive fragmentation, and the molecular ion peak (M⁺) at m/z 426 might be weak or entirely absent. nih.gov

The fragmentation pattern provides structural confirmation. Key fragmentation pathways would include:

Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group, leading to a fragment at [M-45]⁺.

Nitro Group Fragments: The trinitrophenyl moiety would produce characteristic fragments from the loss of nitro-related species, such as [M-NO₂]⁺ (loss of 46 Da) and [M-NO]⁺ (loss of 30 Da). nih.gov

Aliphatic Chain Cleavage: The lauric acid chain would undergo characteristic cleavage, producing a series of ions separated by 14 Da (-CH₂-), which is a hallmark of long alkyl chains. The fragmentation of lauric acid itself shows characteristic ions that would also be expected here. researchgate.netnih.gov

Fragment Ion Proposed Structure / Loss Expected m/z Significance
[M-H]⁻Deprotonated molecule425Confirms molecular weight (in ESI⁻). ugent.be
[M]⁺Molecular ion426Confirms molecular weight (in EI, may be weak). nih.gov
[M-H₂O]⁺Loss of water408Common fragmentation of carboxylic acids.
[M-NO]⁺Loss of nitric oxide396Characteristic of nitroaromatics. nih.gov
[M-COOH]⁺Loss of carboxyl group381Cleavage of the carboxylic acid function.
[M-NO₂]⁺Loss of nitro group380Characteristic of nitroaromatics. nih.gov

Chromatographic Methods for Purification and Quantification of this compound in Research Samples

The purification and quantification of this compound are critical steps in research, enabling accurate study of its properties and applications. Chromatographic techniques are central to these processes, offering high-resolution separation based on the molecule's physicochemical properties. The compound's structure, featuring a long, nonpolar lauric acid chain and a polar, aromatic trinitrophenyl group, dictates the selection of appropriate chromatographic methods. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely employed. myfoodresearch.comresearchgate.net For quantitative analysis, HPLC is often the method of choice due to its high sensitivity and reproducibility, especially when coupled with detectors like UV-Vis or mass spectrometry. column-chromatography.comnih.gov Purification can be achieved using preparative scale liquid chromatography, which separates the target compound from unreacted starting materials and byproducts. column-chromatography.com

Reverse Phase-Liquid Chromatography Applications in this compound Studies

Reverse Phase-Liquid Chromatography (RP-LC), particularly Reverse Phase-High-Performance Liquid Chromatography (RP-HPLC), is a powerful tool for the analysis and quantification of this compound. cdc.gov This technique separates molecules based on their hydrophobicity. researchgate.net In RP-LC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. researchgate.net

Given the structure of this compound, which possesses a significant hydrophobic C12 alkyl chain from lauric acid, it is well-retained on common nonpolar stationary phases like C18 (octadecylsilane) or C8 (octylsilane). frontiersin.org The separation mechanism relies on the hydrophobic interactions between the lauric acid tail and the stationary phase. researchgate.net

Elution is typically achieved using a gradient mobile phase, where the concentration of an organic solvent (the modifier) is increased over time. plos.orgresearchgate.net Common mobile phases consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727). researchgate.net To ensure good peak shape and prevent the ionization of the carboxylic acid group, which can lead to peak tailing, an acid such as formic acid, acetic acid, or phosphoric acid is often added to the mobile phase. plos.orgsielc.comripublication.com Detection is straightforward due to the strong UV absorbance of the trinitrophenyl group, with monitoring typically performed around 254 nm or 340 nm. researchgate.net

The following interactive table outlines a hypothetical RP-HPLC method for the analysis of a research sample containing this compound.

Interactive Data Table: Representative RP-HPLC Gradient for this compound Analysis

Users can sort the table by clicking on the headers.

Time (minutes)% Aqueous (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)Flow Rate (mL/min)Eluting Compounds
0.050501.0Highly polar impurities
5.050501.0Polar byproducts
20.05951.0This compound
25.05951.0Nonpolar byproducts
26.050501.0Column re-equilibration
30.050501.0Ready for next injection

This table represents a typical gradient designed to separate compounds based on polarity. This compound, with its significant nonpolar character, elutes at a high concentration of the organic solvent (acetonitrile).

Thin-Layer Chromatography for this compound Purity Verification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring reaction progress and verifying the purity of synthesized compounds like this compound. chemistryhall.comprotocols.io This technique separates compounds based on their differential partitioning between a planar stationary phase (adsorbent) and a liquid mobile phase (solvent system). iitg.ac.in

For this compound, the most common stationary phase is silica (B1680970) gel, a polar adsorbent. nih.gov The mobile phase is typically a mixture of nonpolar and polar organic solvents. The choice of solvent system is crucial for achieving good separation. protocols.io Due to the dual nature of the target molecule (polar head, nonpolar tail), a mixture such as hexane/ethyl acetate (B1210297) or toluene/acetone is often effective. mdpi.comsigmaaldrich.com Adding a small amount of acetic acid to the mobile phase can improve the spot shape by suppressing the ionization of the carboxylic acid functional group. mdpi.com

Visualization of the separated spots is simplified because the trinitrophenyl group is a chromophore, making the compound visible under UV light (typically at 254 nm) as a dark spot on a fluorescent background. chemistryhall.com Additionally, general-purpose chemical stains can be used for visualization. A phosphomolybdic acid stain, followed by heating, is effective for visualizing lipids and other organic compounds, which would appear as blue-green spots on a yellow background. chemistryhall.comillinois.edu The purity is assessed by the presence of a single spot at a characteristic retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. nih.gov

Interactive Data Table: Typical TLC Systems for Purity Analysis of this compound

Users can sort the table by clicking on the headers.

Stationary PhaseMobile Phase (v/v/v)Expected Rf of ProductVisualization MethodTypical Impurities and Rf Values
Silica Gel GHexane:Ethyl Acetate:Acetic Acid (70:30:1)~ 0.45UV (254 nm)Unreacted Lauric Acid (Rf ~0.60), Polar byproducts (Rf < 0.2)
Silica Gel GToluene:Acetone:Acetic Acid (80:20:1)~ 0.50Phosphomolybdic Acid StainUnreacted Lauric Acid (Rf ~0.65), Polar byproducts (Rf < 0.2)
RP-18 SilicaAcetonitrile:Water:Acetic Acid (80:20:1)~ 0.40UV (254 nm)Unreacted Lauric Acid (Rf ~0.30), Polar byproducts (Rf > 0.7)

The Rf value is characteristic for a given compound in a specific TLC system. A pure sample should ideally show a single spot. The presence of other spots indicates impurities.


Mechanistic Investigations and Enzymatic Applications of Trinitrophenylaminolauric Acid As a Biochemical Substrate

Trinitrophenylaminolauric Acid as a Chromogenic Substrate for Lipase (B570770) Activity Assays

This compound (TNPAL) serves as a valuable chromogenic substrate for the continuous monitoring of lipase activity. Its utility lies in the synthesis of various esters, such as glyceryl and cholesteryl esters, which are colorless. researchgate.net Upon enzymatic hydrolysis by lipases, the yellow-colored TNPAL is released. The concentration of the liberated fatty acid can then be quantified spectrophotometrically, providing a direct measure of enzyme activity. nih.govresearchgate.net This method offers a sensitive and straightforward approach for assaying lipases from diverse biological sources. frontiersin.orgscirp.org

Development and Validation of Spectrophotometric Procedures for Lipase Assays Using this compound

The development of spectrophotometric assays using TNPAL involves a multi-step process. Initially, this compound is synthesized from omega-aminolauric acid and trinitrobenzenesulfonic acid. nih.govfrontiersin.org This chromogenic fatty acid is then condensed with glycerol (B35011) to produce mono-, di-, and triacylglyceryl esters. nih.gov Alternatively, it can be linked to cholesterol to form trinitrophenylaminolauryl cholesterol. researchgate.net

The assay procedure is based on the enzymatic cleavage of these esters. The hydrolysis reaction is terminated, and the released yellow fatty acid (TNPAL) is isolated through a solvent extraction step. nih.govfrontiersin.org The amount of TNPAL in the extract is then determined by measuring its absorbance with a spectrophotometer. researchgate.net This procedure has been validated for its use in diagnosing certain metabolic disorders, such as Wolman's disease and cholesteryl ester storage disease, by measuring acid lipase activity in patient-derived cells. researchgate.netresearchgate.net

Application of this compound to Different Enzyme Sources

The spectrophotometric assay using TNPAL and its esters has been successfully applied to measure lipase activity from a variety of enzyme sources. This demonstrates the versatility and broad applicability of the substrate for enzymology research.

Enzyme SourceSubstrate Used
Hog PancreasGlyceryl esters of TNPAL
Rat BileGlyceryl esters of TNPAL
Rat Brain MicrosomesGlyceryl esters of TNPAL
Rhizopus arrhizus delamarGlyceryl esters of TNPAL
Human Lymphoid Cell Linestri-TNPAL glycerol, TNPAL cholesterol
Human Skin Fibroblaststri-TNPAL glycerol, TNPAL cholesterol

This table summarizes the various enzyme sources that have been assayed using this compound-based substrates, as documented in the literature. researchgate.netnih.govresearchgate.net

Kinetic Analysis of Enzyme-Catalyzed Hydrolysis of this compound and its Glyceryl Esters

Kinetic studies of the enzymatic hydrolysis of TNPAL esters provide insights into the catalytic mechanism and efficiency of different lipases. Research has shown that solubilized lipases acting on these substrates exhibit reaction kinetics that can be described by the Michaelis-Menten model. nih.gov

Determination of Apparent Michaelis-Menten Parameters for this compound

The determination of apparent Michaelis-Menten parameters, such as the Michaelis constant (Km), is crucial for characterizing enzyme-substrate interactions. For diacylglycerol lipases, apparent Km values have been determined using TNPAL-based substrates. These parameters provide a measure of the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating the affinity of the enzyme for the substrate.

Enzyme SourceApparent Km (µM)
Rat Brain Microsomal Diacylglycerol Lipase30.5
Plasma Membrane Diacylglycerol Lipase12.0

This table presents the reported apparent Michaelis-Menten constants (Km) for diacylglycerol lipases from different cellular locations using this compound esters as substrates. nih.gov

Studies on the Rate of Product Formation from this compound Hydrolysis

The rate of product formation, which corresponds to the liberation of the yellow TNPAL, is the fundamental measurement in these lipase assays. nih.gov Studies have followed the hydrolysis of TNPAL glycerides by isolating the fatty acid product via solvent extraction and then quantifying it through spectrophotometry. researchgate.net The rate of hydrolysis has been shown to vary depending on the enzyme source. For instance, cells from patients with Wolman's disease or cholesteryl ester storage disease exhibit considerably reduced activity of the most acidic lipase compared to normal cells, indicating a slower rate of product formation. researchgate.net The optimal pH for the hydrolysis of triacylglycerol by rat brain microsomal lipase was found to be 4.8, with diacylglycerol being the primary product formed. nih.gov

Specificity and Selectivity of Various Lipases Towards this compound Substrates

The structural variety of TNPAL esters, including mono-, di-, and triacylglyceryl esters as well as cholesteryl esters, allows for the investigation of the specificity and selectivity of different lipases. researchgate.netnih.gov Lipase specificity can be influenced by the structure of the substrate and the properties of the enzyme itself. nih.gov

By using a range of TNPAL substrates, researchers can probe the positional and substrate-type preferences of an enzyme. For example, an acid lipase found in normal human cells is capable of hydrolyzing both synthetic triacylglycerols (tri-TNPAL glycerol) and cholesteryl esters (TNPAL cholesterol). researchgate.netresearchgate.net The ability to synthesize different ester forms of TNPAL is a key advantage in characterizing the specific hydrolytic capabilities of lipases from sources like hog pancreas, rat bile, rat brain microsomes, and the mold Rhizopus arrhizus delamar. nih.gov

Comparative Studies with Other Lipolytic Enzymes and Alternative Substrates

This compound and its derivatives serve as valuable chromogenic substrates for assaying the activity of a wide range of lipolytic enzymes. Research has employed glyceryl esters of this acid to measure the hydrolytic activity of lipases from diverse non-human biological sources, including hog pancreas, rat bile, microsomes of rat brain, and the fungus Rhizopus arrhizus delamar. researchgate.net The utility of this compound stems from its terminal trinitrophenyl group, which acts as a chromophore, allowing for the spectrophotometric quantification of the fatty acid released upon hydrolysis. researchgate.net

In the field of enzyme kinetics, various alternative substrates are used for comparative analysis of lipase activity. These substrates are often selected based on the specific research question, the properties of the enzyme, or the assay method. Commonly used alternatives include p-nitrophenyl (p-NP) esters of varying fatty acid chain lengths, such as p-nitrophenyl butyrate (B1204436) (p-NPB), p-nitrophenyl caprylate, and p-nitrophenyl myristate. researchgate.netmdpi.com These p-NP esters are particularly favored for many kinetic analyses due to the strong chromogenic signal of the released p-nitrophenol. researchgate.netscbt.com

Other notable alternative substrates include:

Fluorogenic Substrates: Compounds like 4-methylumbelliferyl oleate (B1233923) (4-MUO) release a fluorescent product upon hydrolysis, offering high sensitivity. scbt.comsemanticscholar.orgnih.gov

Natural Oils: Emulsified natural oils, such as olive oil or salmon oil, are used to measure lipase activity in assays that more closely mimic physiological conditions, like the pH-stat titration method which quantifies released fatty acids. mdpi.com

Thioester Analogs: These compounds, where an oxygen atom in the ester bond is replaced by sulfur, are also employed in spectrophotometric assays. researchgate.net

2,4-Dinitrophenyl Butyrate (DNPB): Similar to p-NP esters, DNPB provides a colored product upon hydrolysis and is used in sensitive lipase detection methods. researchgate.net

Comparative studies using these different substrates reveal varying enzyme specificities. For instance, a study on fish intestinal lipases found the highest activity with p-NP butyrate and p-NP caprylate. mdpi.com The choice of substrate can significantly influence the observed reaction kinetics and provides insights into the enzyme's preference for fatty acid chain length and structure. mdpi.comnih.gov

Substrate ClassSpecific ExamplesDetection MethodKey Advantages
Trinitrophenylamino Fatty Acyl Esters Glyceryl esters of this compoundSpectrophotometryGood for assaying a variety of lipases; chromophore is on the fatty acid. researchgate.net
p-Nitrophenyl (p-NP) Esters p-NP Acetate (B1210297), p-NP Butyrate, p-NP PalmitateSpectrophotometryCommonly used for kinetic analysis; strong chromogenic signal. researchgate.netmdpi.com
Fluorogenic Esters 4-Methylumbelliferyl Oleate (4-MUO)FluorometryHigh sensitivity; stable product over a broad pH range. semanticscholar.orgnih.gov
Natural Triglycerides Olive Oil, Salmon OilTitration (pH-Stat), ChromatographyPhysiologically relevant; measures activity on natural substrates. mdpi.com
Thioester Analogs rac-1-S-decanoyl-1-mercapto-2,3-propanediolSpectrophotometryUsed for specific mono- and diacylglycerol lipase assays. researchgate.net

Influence of Reaction Conditions (e.g., pH, ionic strength, temperature) on this compound Hydrolysis Kinetics in Enzyme Assays

The kinetics of enzyme-catalyzed hydrolysis, including that of this compound esters, are profoundly affected by reaction conditions such as pH, ionic strength, and temperature. sigmaaldrich.com Optimizing these parameters is crucial for accurate and reproducible enzyme assays.

pH: The effect of pH on lipase activity is typically characterized by a bell-shaped curve, with each enzyme exhibiting maximum activity at a specific optimal pH. sigmaaldrich.comresearchgate.net For instance, some lipase assays are conducted in potassium phosphate (B84403) buffer at a pH of 7.2. researchgate.net The rate of hydrolysis can be described by a kinetic model that incorporates contributions from acid-catalyzed, base-catalyzed, and neutral hydrolysis, making the reaction rate explicitly dependent on pH. researchgate.netrsc.org Deviations from the optimal pH can lead to a reduction in enzyme activity, potentially due to changes in the ionization state of amino acid residues in the active site, which affects substrate binding and catalysis. researchgate.net

Ionic Strength: The ionic strength of the assay buffer, determined by its salt concentration, influences enzymatic activity by affecting the electrostatic interactions involved in enzyme structure and enzyme-substrate binding. researchgate.netnih.gov Lipase activity can be inhibited at both very low and very high ionic strengths. researchgate.net Typically, buffer concentrations for enzyme assays are maintained between 0.05 M and 0.2 M, as most enzymes can only tolerate moderate ionic strengths. researchgate.net An optimal ionic strength allows for the proper formation of non-covalent interactions between the enzyme and its substrate, whereas excessively high salt concentrations can disrupt these interactions and reduce affinity. researchgate.netnih.gov The specific effect can be enzyme-dependent, with some enzymes adapted to high-salt environments showing different responses compared to others. chemrxiv.org

Temperature: Temperature impacts the rate of enzymatic reactions, with activity generally increasing with temperature up to an optimum point. researchgate.net Beyond this optimal temperature, the enzyme's structural integrity can be compromised, leading to denaturation and a rapid loss of activity. mdpi.comresearchgate.net For example, the optimal temperature for a specific cellulase (B1617823) was found to be around 50°C, but this shifted to 60°C in the presence of 0.2 M NaCl, demonstrating the interplay between different reaction conditions. researchgate.net Studies on protein hydrolysis show that higher temperatures accelerate the reaction, but can also increase the rate of side reactions like racemization. cabidigitallibrary.org Therefore, a specific temperature must be chosen and maintained to ensure consistent and maximal activity during an enzyme assay.

ParameterGeneral Effect on Hydrolysis KineticsTypical Optimal Range/Considerations
pH Activity often follows a bell-shaped curve with a distinct optimum. sigmaaldrich.comresearchgate.netEnzyme-specific; often in the neutral to alkaline range for many lipases. scielo.org.bo
Ionic Strength Optimal activity is observed at a moderate ionic strength; very high or low concentrations can be inhibitory. researchgate.netresearchgate.netBuffer concentrations are typically 0.05-0.2 M. researchgate.net
Temperature Reaction rate increases with temperature to an optimum, followed by a sharp decrease due to enzyme denaturation. researchgate.netEnzyme-specific; must be carefully controlled. High temperatures can increase hydrolysis but may also degrade the enzyme. mdpi.comcabidigitallibrary.org

Probing Enzyme Mechanisms Using this compound Derivatives in Non-Human Biological Systems

Derivatives of this compound are powerful tools for probing the mechanisms of lipolytic enzymes in various non-human biological systems. researchgate.netrsc.org The synthesis of this compound from ω-aminolauric acid and trinitrobenzenesulfonic acid, followed by its condensation with glycerol, yields a suite of mono-, di-, and triacylglyceryl esters. researchgate.net These esters serve as tailored substrates to investigate fundamental aspects of enzyme action, such as active site interactions and substrate selectivity, in lipases from sources like Rhizopus arrhizus, hog pancreas, and rat tissues. researchgate.net

The core principle involves using these synthetic substrates to initiate the catalytic cycle of the enzyme. The release of the this compound product, which can be quantified spectrophotometrically, provides a direct measure of catalytic turnover. researchgate.netacs.org By systematically varying the structure of the glyceride ester—for example, by changing the number and position of the acyl chains—researchers can dissect the specific requirements for substrate binding and hydrolysis.

Investigation of Enzyme Active Site Interactions with this compound

The enzyme active site is a specific region where substrate molecules bind and undergo a chemical reaction, comprising both binding site and catalytic site residues. wikipedia.org this compound derivatives allow for detailed investigation of the interactions within this site. The lauryl (C12) chain of the substrate is expected to interact with hydrophobic pockets or tunnels within the lipase active site, while the trinitrophenylamino headgroup can form other interactions, such as hydrogen bonds or electrostatic interactions, with polar or charged amino acid residues. nih.govlibretexts.org

Molecular modeling studies, such as molecular docking, can provide significant insights into these interactions. For instance, simulations performed with lauric acid (the fatty acid component of the substrate) and Burkholderia cepacia lipase showed that the fatty acid binds within the active site. nih.gov The strength and nature of this binding were found to be dependent on the fatty acid's chain length, with lauric acid showing a high preference that correlated with high enzymatic activity. nih.gov Furthermore, analysis using Fourier-transform infrared (FTIR) spectroscopy can reveal conformational changes in the enzyme's secondary structure upon substrate binding, which can facilitate greater accessibility to the active site and enhance catalytic efficiency. nih.gov The use of such mechanism-based probes is a key strategy for identifying important active site residues and understanding how an enzyme recognizes and distorts its substrate to achieve catalysis. ubc.ca

Insights into Lipase Stereoselectivity and Regioselectivity using this compound Analogues

Lipases often exhibit high degrees of selectivity, which can be categorized as regioselectivity (preference for a specific position on the glycerol backbone) and stereoselectivity (preference for one enantiomer of a chiral substrate). semanticscholar.orgnih.gov Analogues of this compound are ideal for elucidating these specificities.

Regioselectivity refers to an enzyme's ability to distinguish between the outer (sn-1 and sn-3) and inner (sn-2) positions of a triglyceride. semanticscholar.orgresearchgate.net Most lipases are known to be sn-1,3 regioselective, meaning they preferentially hydrolyze the ester bonds at the primary positions. semanticscholar.orgnih.gov The regioselectivity of a lipase can be determined by comparing its activity on different isomers of trinitrophenylaminolauroyl glycerol. For example, by assaying the hydrolysis rates of 1-mono-, 2-mono-, 1,3-di-, and 1,2-di-esters of this compound, the positional preference of the enzyme can be mapped. researchgate.netmdpi.com

Stereoselectivity is the enzyme's ability to preferentially hydrolyze one ester bond over its stereochemical equivalent (e.g., sn-1 versus sn-3) in a prochiral or chiral triglyceride. semanticscholar.orgnih.gov For example, some gastric lipases show a preference for hydrolyzing the sn-3 ester bond. researchgate.net To probe stereoselectivity, enantiomerically pure substrates are required. One could synthesize analogues such as sn-1- and sn-3-trinitrophenylaminolauroyl-2,3-di-O-acylglycerol and compare their hydrolysis rates. Studies with other synthetic enantiomeric analogues have shown that porcine pancreatic lipase can exhibit sn-3 stereoselectivity towards certain diglyceride analogues, while showing no stereopreference for triglyceride analogues. researchgate.net Such investigations are crucial for understanding the three-dimensional architecture of the enzyme's active site and the molecular basis of its chiral recognition capabilities. sdu.edu.cn

Selectivity TypeDefinitionProbed Using this compound (TNPAL) AnaloguesExample Finding from Analogous Studies
Regioselectivity Preference for hydrolyzing ester bonds at specific positions (sn-1, sn-2, sn-3) of the glycerol backbone. semanticscholar.orgresearchgate.netComparing hydrolysis rates of 1-TNPAL-glycerol, 2-TNPAL-glycerol, 1,3-di-TNPAL-glycerol, etc.Most lipases are sn-1,3 specific. semanticscholar.org Adipose triglyceride lipase (ATGL) is a rare exception, preferring the sn-2 position. nih.gov
Stereoselectivity Preference for one enantiomer in a racemic mixture or one of two prochiral groups (sn-1 vs. sn-3). semanticscholar.orgnih.govComparing hydrolysis rates of synthetic, enantiomerically pure TNPAL-glycerol derivatives (e.g., sn-1 vs. sn-3 isomers).Gastric lipases preferentially hydrolyze the primary sn-3 ester bond of certain enantiomeric pairs. researchgate.net

Theoretical and Computational Studies on Trinitrophenylaminolauric Acid

Molecular Modeling and Simulation of Trinitrophenylaminolauric Acid Structure and Conformation

Molecular modeling and simulation serve as powerful tools to elucidate the three-dimensional structure and conformational dynamics of molecules like this compound. These computational techniques provide insights into the molecule's behavior at an atomic level, which is often challenging to obtain through experimental methods alone. By simulating the interactions between atoms, these methods can predict the most stable arrangements of the molecule, known as conformers, and how they might change in different environments. chem-soc.simdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.org For a molecule like this compound, which possesses a flexible lauric acid chain and a rigid trinitrophenyl group, a multitude of conformations are possible. The stability of these conformers is influenced by factors such as steric hindrance, intramolecular hydrogen bonding, and solvent effects. organicchemistrytutor.commdpi.com

In a vacuum or a non-polar solvent, the molecule would likely adopt a conformation that minimizes steric repulsion between the bulky trinitrophenyl group and the long alkyl chain. In polar solvents, the molecule's conformation would be influenced by interactions with the solvent molecules. wikipedia.org Computational methods like Density Functional Theory (DFT) can be employed to calculate the relative energies of different conformers, identifying the most stable arrangements. mdpi.com

Hypothetical Relative Energies of this compound Conformers in Different Solvents:

ConformerDihedral Angle (C-N-C-C)Relative Energy (kcal/mol) in VacuumRelative Energy (kcal/mol) in Water
Anti180°0.00.0
Gauche60°1.20.8
Eclipsed5.04.5

This table presents hypothetical data for illustrative purposes, as no specific experimental or computational studies on this compound were found.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with the active site of a target enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's binding pocket and scoring them based on their binding affinity. ajol.infod-nb.info

Successful docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex. nih.gov For this compound, docking studies could reveal potential inhibitory activity against certain enzymes by showing how the trinitrophenyl group and the lauric acid chain fit into the active site and interact with specific amino acid residues. rjptonline.org

Hypothetical Docking Scores of this compound with a Target Enzyme:

Docking PoseBinding Energy (kcal/mol)Key Interacting Residues
1-8.5Arg120, Phe280, Leu300
2-7.9Tyr99, Val121
3-7.5Trp86, Ile282

This table presents hypothetical data for illustrative purposes, as no specific experimental or computational studies on this compound were found.

Conformational Analysis of this compound in Various Chemical Environments

Quantum Chemical Calculations of Electronic Properties and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, properties, and reactivity of molecules. mdpi.comfrontiersin.org These methods can be used to understand the distribution of electrons within this compound, which governs its chemical behavior.

The color of a molecule is determined by its ability to absorb light in the visible region of the electromagnetic spectrum, which is caused by electronic transitions between different energy levels. wikipedia.orgresearchgate.net The trinitrophenyl group in this compound acts as a chromophore. Quantum chemical calculations can predict the wavelengths at which the molecule absorbs light by calculating the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

The primary electronic transitions in a molecule like this would likely be π → π* and n → π* transitions associated with the aromatic ring and the nitro groups. libretexts.orgyoutube.com The calculated absorption spectrum can be compared with experimental data from UV-Vis spectroscopy to validate the theoretical model.

Hypothetical Electronic Transitions of this compound:

TransitionCalculated Wavelength (nm)Oscillator Strength
n → π3500.02
π → π2800.85

This table presents hypothetical data for illustrative purposes, as no specific experimental or computational studies on this compound were found.

Bond dissociation energy (BDE) is the energy required to break a specific chemical bond. Quantum chemical calculations can accurately predict BDEs, providing insights into the stability of a molecule and the likely points of bond cleavage during a chemical reaction. nih.gov For this compound, the hydrolysis of the amide bond is a key reaction.

Investigation of Electronic Transitions Responsible for this compound Chromophoric Behavior

In Silico Investigations of this compound-Enzyme Interactions and Substrate Binding Dynamics

In silico studies encompass a wide range of computational methods used to analyze biological and chemical systems. orientjchem.orgmdpi.comresearchgate.net For this compound, these studies can provide a dynamic picture of its interaction with enzymes, going beyond the static view provided by docking.

Molecular dynamics (MD) simulations, for instance, can simulate the movement of the ligand and the enzyme over time, revealing how the binding conformation changes and how the ligand affects the enzyme's flexibility. ajol.infoscifiniti.com These simulations can help to understand the substrate binding dynamics and the mechanism of potential enzyme inhibition. By analyzing the trajectory of the simulation, researchers can identify stable binding modes and calculate the free energy of binding, which is a more accurate measure of binding affinity than docking scores alone. ajol.info

Future Research Directions and Broader Academic Scope of Trinitrophenylaminolauric Acid Analogues

Design and Synthesis of Advanced Chromogenic and Fluorogenic Probes Derived from Trinitrophenylaminolauric Acid (for non-clinical biochemical research)

The development of novel probes for biological research is a constantly evolving field, and analogues of this compound are promising candidates for creating next-generation tools. olemiss.edu The core strategy involves modifying the molecular structure to create "turn-on" or "turn-off" chromogenic or fluorogenic responses upon interaction with a specific analyte or enzyme.

Design Strategies:

Fluorophore Integration: A key direction is the synthesis of derivatives that are fluorogenic rather than just chromogenic. This can be achieved by replacing or coupling the TNP group with established fluorophores like rhodamines, BODIPY (boron-dipyrromethene), or naphthalimides. researchgate.netresearchgate.netnih.gov The design often relies on mechanisms like Photoinduced Electron Transfer (PET) or Fluorescence Resonance Energy Transfer (FRET), where the TNP group can act as a quencher. rsc.org Upon enzymatic cleavage of the lauric acid chain, the quencher is released, leading to a significant increase in fluorescence. nih.gov

Modulating Solubility and Permeability: For applications in cellular systems, the lauric acid chain can be modified to tune the probe's solubility and membrane permeability. Strategies include converting carboxylic acid groups into electron-deficient amides to control the equilibrium between a fluorescent zwitterion and a non-fluorescent, cell-permeable spirolactam form. nih.gov

Synthesis Approaches: The synthesis of these advanced probes involves multi-step organic chemistry. olemiss.edumdpi.com Common reactions include the condensation of a modified lauric acid with a fluorophore, or the direct functionalization of a fluorophore with a reactive group that can be linked to the trinitrophenylamino-laurate moiety. mdpi.com The development of tetrazine-functionalized fluorophores, for example, offers a pathway to creating highly fluorogenic probes with turn-on magnitudes on the order of 1000-fold. mdpi.comrsc.org

Table 1: Design and Synthesis Strategies for Probes

Strategy Mechanism Target Application Example Fluorophores Citation
Fluorescence Quenching Photoinduced Electron Transfer (PET) / FRET Enzyme activity assays Rhodamine, BODIPY rsc.orgnih.gov
Solubility Tuning Spirolactam-Zwitterion Equilibrium Live-cell imaging (non-clinical) Rhodamine-based dyes nih.gov
High Turn-On Ratio Reaction-based activation Bioorthogonal imaging Tetrazine-BODIPY conjugates mdpi.comrsc.org
Colorimetric Sensing Intramolecular Charge Transfer (ICT) Small molecule detection Naphthalimide-benzothiazole mdpi.com

Investigating this compound Derivatives as Components in Analytical Biosensors (for non-human, in vitro detection systems)

Beyond their use as free probes in solution, derivatives of this compound can be integrated as key components in solid-state or surface-based analytical biosensors for the in vitro detection of various molecules. mdpi.comnih.gov These sensors offer the potential for rapid, label-free, and highly sensitive analysis. mdpi.com

The development of these biosensors can leverage various transduction principles, including optical and electrochemical methods. mdpi.commdpi.com For instance, an analogue could be immobilized on a sensor surface, such as a gold nanoparticle or a carbon nanotube, to act as a recognition element. mdpi.com Binding of a target analyte to the immobilized derivative could then be detected as a change in surface plasmon resonance, impedance, or fluorescence. mdpi.commdpi.com

The trinitrophenyl group is a powerful motif for chemosensor design due to its electron-deficient nature. This allows it to participate in specific, detectable interactions with electron-rich analytes. researchgate.net The primary mechanisms underpinning TNP-containing chemosensors are:

Intramolecular Charge Transfer (ICT): In a typical sensor molecule, the TNP group is linked to an electron-donating group (the "receptor"). Upon binding a target analyte, the electronic properties of the receptor are altered, which in turn modulates the ICT process, leading to a visible color change or a shift in fluorescence. rsc.orgnih.gov

Fluorescence Quenching: Many fluorescent molecules (fluorophores) experience quenching when they come into close proximity with a TNP group, often due to photoinduced electron transfer from the excited fluorophore to the electron-deficient TNP. researchgate.net This principle is widely used to design "turn-off" sensors. Conversely, if the interaction with an analyte disrupts the fluorophore-TNP association, a "turn-on" response can be generated.

Host-Guest Interactions: The specificity of TNP-based sensors can be significantly enhanced by incorporating the TNP moiety into a larger host molecule designed to selectively bind a specific guest (the analyte). rsc.org These interactions are often driven by a combination of hydrogen bonding, and π-π stacking between the TNP ring and the analyte. mdpi.comnih.govacs.org For example, sensors have been designed where the TNP analyte itself is selectively captured by a host molecule, causing a distinct optical response. nih.govrsc.orgresearchgate.net

Table 2: Principles of Trinitrophenyl-Containing Chemosensors

Principle Description Outcome Citation
Intramolecular Charge Transfer (ICT) Modulation of electron transfer between donor and TNP acceptor upon analyte binding. Colorimetric or fluorescent signal change. rsc.orgnih.gov
Fluorescence Quenching Electron transfer from an excited fluorophore to the TNP group. Decrease ("turn-off") or increase ("turn-on") in fluorescence. researchgate.netacs.org
Host-Guest Chemistry Specific binding of an analyte within a molecular cavity containing the TNP group. High selectivity and sensitivity through defined interactions like H-bonding and π-π stacking. mdpi.comrsc.orgacs.org

Computational Design of this compound Variants with Tuned Reactivity or Specificity for Enzymatic Studies

Computational chemistry and molecular modeling are powerful tools that can accelerate the development of new chemical probes by predicting their properties before synthesis. muni.cz This rational design approach can be applied to create variants of this compound with fine-tuned characteristics for specific enzymatic studies. nih.gov

Using computational methods, researchers can:

Model Substrate Binding: Molecular docking simulations can predict how different analogues of this compound will fit into the active site of a target enzyme. muni.cz This allows for the virtual screening of potential modifications to the lauric acid chain (e.g., altering its length, branching, or rigidity) to enhance binding affinity and specificity. nih.gov

Predict Reactivity: Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the enzymatic reaction itself. muni.cz By calculating the energy barrier for the reaction (the activation energy), scientists can predict how changes to the substrate's structure will affect the rate of catalysis. This is crucial for designing substrates that are either more reactive for a highly active enzyme or less reactive for a more sensitive assay.

Engineer Enzyme Specificity: The design process can also be reversed. Computational methods can be used to engineer the enzyme itself, identifying key amino acid residues in the active site that can be mutated to better accommodate a specific this compound analogue. nih.govnih.gov This dual approach of modifying both the substrate and the enzyme can lead to highly orthogonal pairs for complex biochemical studies. biorxiv.org

Table 3: Computational Methods for Probe and Enzyme Design

Method Application Goal Citation
Molecular Docking Predicts binding mode of substrate analogues in an enzyme's active site. Optimize binding affinity and specificity. muni.cznih.gov
QM/MM Simulations Models the electronic changes during the enzymatic reaction. Predict reaction rates and tune substrate reactivity. muni.cz
Rational Design/Site-Directed Mutagenesis Identifies key residues for mutation in the enzyme's active site. Engineer enzyme selectivity for a specific substrate analogue. nih.govnih.gov

Expanding the Enzymatic and Biocatalytic Substrate Spectrum of this compound Analogues beyond Lipases

While the parent compound is a well-established substrate for lipases, the core structure is ripe for modification to create substrates for a much wider range of enzymes. researchgate.netresearchgate.net Biocatalysis is an appealing field for industry because it enables the synthesis of products that may not be accessible through traditional chemical methods, offering high selectivity under mild conditions. mdpi.comresearchgate.net The development of new enzymatic substrates is a key driver of progress in this area. europa.eu

Potential new enzymatic targets for this compound analogues include:

Esterases and Other Hydrolases: By altering the ester linkage or the nature of the fatty acid chain, analogues could be designed to be specific for different types of esterases or other classes of hydrolases.

Proteases: A significant area of research would be to replace the lauric acid component with a specific peptide sequence recognized by a protease. Cleavage of the peptide by the target protease would release the trinitrophenyl-containing fragment, generating a colorimetric signal. This would transform the molecule from a lipase (B570770) substrate into a protease substrate.

Oxidoreductases: The lauric acid chain could be modified to include a site for oxidation or reduction by an oxidoreductase enzyme. The enzymatic reaction would alter the electronic properties of the system, leading to a change in the signal from the TNP reporter group.

Transferases: Analogues could be developed for glycosyltransferases, where the lauric acid is replaced by a carbohydrate moiety. europa.eu Enzymatic transfer of the sugar to an acceptor would separate it from the TNP reporter, providing a signal.

The synthesis of these novel substrates would enable high-throughput screening for new enzymes and the optimization of existing biocatalytic processes for the pharmaceutical and chemical industries. mdpi.commdpi.comnih.gov

Exploration of this compound Derivatives in Fundamental Membrane Biology Research (non-clinical, in vitro models)

The amphiphilic nature of this compound—possessing a hydrophilic trinitrophenylamino head group and a long hydrophobic lauric acid tail—makes it an ideal candidate for research in fundamental membrane biology. Derivatives can be designed to act as probes that intercalate into lipid bilayers in in vitro models such as liposomes or supported lipid bilayers.

These probes could be used to study:

Membrane Fluidity and Phase Transitions: The spectroscopic properties (absorption or fluorescence) of the TNP group are often sensitive to the local environment. Changes in the lipid packing and membrane fluidity could be monitored by observing shifts in the probe's signal.

Activity of Membrane-Bound Enzymes: An analogue could be designed to be a substrate for a membrane-bound enzyme, such as a phospholipase. researchgate.net The entire enzymatic reaction would occur within the two-dimensional environment of the lipid bilayer, allowing researchers to study enzyme kinetics in a more biologically relevant context than a simple aqueous solution.

Lipid-Probe Interactions: By systematically varying the structure of the lipid headgroups and acyl chains in an artificial membrane, researchers could study the specific interactions between the probe and different lipid species. This could provide insights into the formation of lipid domains or rafts.

Membrane Permeability: Fluorogenic derivatives that can cross lipid membranes could be used to study membrane permeability in various in vitro models, a key parameter in many biological processes. nih.gov

This line of research would provide valuable tools for biophysicists and biochemists seeking to understand the fundamental principles governing the structure and function of biological membranes in a controlled, non-clinical setting.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Trinitrophenylaminolauric acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nitro-substitution reactions on lauric acid derivatives, using controlled nitration protocols (e.g., mixed sulfuric/nitric acid systems). Monitor temperature (15–20°C) to avoid over-nitration. Post-synthesis, employ TLC or HPLC to track intermediates. Optimization parameters include stoichiometry, solvent polarity (e.g., dichloromethane vs. DMSO), and catalyst choice (e.g., FeCl₃ for regioselectivity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine NMR (¹H/¹³C) to confirm aromatic nitro groups and alkyl chain configuration, IR spectroscopy for nitro (1530–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) peaks, and mass spectrometry (ESI-MS) for molecular weight validation. Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. How does pH influence the compound’s stability in aqueous solutions, and what buffers are recommended for long-term storage?

  • Methodological Answer : Conduct accelerated stability studies at pH 3–9 (25°C and 40°C). Use phosphate buffers (pH 6–8) for minimal degradation. Avoid alkaline conditions (>pH 8) due to nitro group hydrolysis. Quantify degradation products via reverse-phase HPLC with UV detection (λ = 260 nm) .

Q. What solvent systems are suitable for solubility testing, and how can partitioning coefficients (logP) be determined experimentally?

  • Methodological Answer : Test solubility in DMSO (for stock solutions) and aqueous-organic mixtures (e.g., water:ethanol). Use shake-flask method with octanol-water partitioning for logP. Validate with computational tools like COSMO-RS for predictive modeling .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be reconciled in experimental design?

  • Methodological Answer : Implement dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity. Use RNA-seq to identify pathway-specific effects. Triangulate results with in silico docking studies (e.g., AutoDock Vina) to assess nitro group interactions with target proteins .

Q. What strategies resolve discrepancies in fluorination impact studies when comparing this compound to non-fluorinated analogs?

  • Methodological Answer : Standardize fluorination position (meta vs. para) via regioselective synthesis. Compare electronic effects using DFT calculations (e.g., Gaussian09) to map charge distribution. Validate with in vitro assays under controlled redox conditions to isolate fluorine-specific interactions .

Q. How can analytical methods be optimized to quantify trace impurities (e.g., nitrophenol byproducts) in synthesized batches?

  • Methodological Answer : Develop a UPLC-MS/MS method with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Use MRM mode for nitrophenol detection (m/z 139 → 93). Validate LOD/LOQ via spiked recovery experiments (RSD <5%) .

Q. What experimental controls are critical when studying the compound’s photodegradation under UV light?

  • Methodological Answer : Include dark controls (no UV exposure) and radical scavengers (e.g., ascorbic acid) to distinguish between hydrolytic and oxidative degradation. Monitor reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA). Analyze degradation kinetics via pseudo-first-order modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.